BenchChemオンラインストアへようこそ!

2-(2,6-Dimethyl-4-morpholinyl)phenol

Physicochemical characterization Density prediction Fragment library design

2-(2,6-Dimethyl-4-morpholinyl)phenol (CAS 244224-67-7, molecular formula C12H17NO2, molecular weight 207.27 g·mol⁻¹) is an ortho-morpholinyl phenol derivative belonging to the aryl-morpholine class. The compound is commercially catalogued as a fragment molecule (MW < 300 Da) within fragment-based drug discovery (FBDD) collections , featuring a 2,6-dimethyl-substituted morpholine ring directly attached at the ortho position of a phenolic core.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 244224-67-7
Cat. No. B2746831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethyl-4-morpholinyl)phenol
CAS244224-67-7
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=CC=C2O
InChIInChI=1S/C12H17NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h3-6,9-10,14H,7-8H2,1-2H3
InChIKeyDYCHIQQCVMTNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethyl-4-morpholinyl)phenol (CAS 244224-67-7): Fragment Scaffold Overview and Procurement Positioning


2-(2,6-Dimethyl-4-morpholinyl)phenol (CAS 244224-67-7, molecular formula C12H17NO2, molecular weight 207.27 g·mol⁻¹) is an ortho-morpholinyl phenol derivative belonging to the aryl-morpholine class . The compound is commercially catalogued as a fragment molecule (MW < 300 Da) within fragment-based drug discovery (FBDD) collections , featuring a 2,6-dimethyl-substituted morpholine ring directly attached at the ortho position of a phenolic core. Its structural framework combines a hydrogen-bond-donating phenol with a conformationally constrained, chiral morpholine moiety that introduces two stereogenic centers (C2 and C6 of the morpholine ring) . This scaffold is positioned within the broader chemical space of aryl-morpholine CNS-active agents, where morpholine incorporation has been extensively validated for improving pharmacokinetic properties [1].

Why 2-(2,6-Dimethyl-4-morpholinyl)phenol Cannot Be Freely Substituted by Other Morpholinophenol Isomers or Analogs


Substituting 2-(2,6-dimethyl-4-morpholinyl)phenol with simpler morpholinophenol congeners (e.g., 2-, 3-, or 4-morpholinophenol, all MW ≈ 179 Da, C10H13NO2) introduces predictable but decision-critical divergences in three interdependent dimensions: (i) the ortho-aryl-morpholine connectivity establishes a distinct intramolecular hydrogen-bonding geometry between the phenolic –OH and the morpholine heteroatoms that is absent in meta and para regioisomers, which directly influences both solubility and target-binding pharmacophore presentation ; (ii) the 2,6-dimethyl substitution on the morpholine ring increases calculated logP by approximately 0.5–1.0 log units relative to the unsubstituted morpholinophenol series (2-morpholinophenol logP = 1.29, 4-morpholinophenol logP = 0.87), shifting the lipophilicity profile into the optimal range for CNS passive permeability while retaining fragment-rule-of-three compliance [1][2]; and (iii) the stereochemical complexity imparted by the two methyl-bearing chiral centers provides three-dimensional shape diversity (Fsp³ enrichment) that planar or mono-substituted morpholines cannot replicate—a parameter increasingly mandated in fragment-library design to avoid flat, aromatically congested screening hits [3]. Generic substitution without accounting for these orthogonal property shifts can lead to non-overlapping hit profiles in FBDD campaigns and divergent synthetic tractability in lead optimization.

Quantitative Differentiation Evidence: 2-(2,6-Dimethyl-4-morpholinyl)phenol vs. Closest Morpholinophenol Analogs


Ortho-Direct Attachment vs. Methylene-Linked Para Analog: Predicted Physicochemical Divergence (Density)

2-(2,6-Dimethyl-4-morpholinyl)phenol (target) features direct N-aryl attachment of the 2,6-dimethylmorpholine to the ortho position of phenol, whereas 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol (CAS 21894-01-9, comparator) inserts a methylene (–CH2–) spacer between the morpholine nitrogen and the para position of a dimethyl-substituted phenol ring. This connectivity difference produces a measurable divergence in predicted density: target = 1.084 g·cm⁻³ vs. comparator = 1.118 g·cm⁻³ . The lower density of the target reflects its more compact N-aryl geometry with reduced free volume, a parameter that correlates with solid-state packing and can influence formulation behaviour during fragment-library storage and DMSO stock preparation [1].

Physicochemical characterization Density prediction Fragment library design Structural isomer comparison

Molecular Weight and Fragment Rule-of-Three Compliance: Differentiation from Sub-200 Da Morpholinophenols

The target compound (MW = 207.27 Da) occupies a higher molecular-weight tier within fragment space compared to the unsubstituted morpholinophenol series: 2-morpholinophenol (MW = 179.22 Da), 3-morpholinophenol (MW = 179.22 Da), and 4-morpholinophenol (MW = 179.22 Da) [1][2]. All four compounds satisfy the Rule of Three (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [3], but the target's additional 28 Da (from the two methyl groups and the carbon atom shift in connectivity) places it in a distinct sub-region of fragment chemical space that offers increased binding-epitope surface area without exceeding fragment boundaries. This ~15.6% higher molecular weight, coupled with the attendant ~0.5–1.0 log-unit increase in predicted logP (estimated by fragment-class trend analysis), positions the target as a moderately more 'lead-like' starting point that can reduce the extent of subsequent fragment growing required to reach lead potency thresholds [4].

Fragment-based drug discovery Rule of Three Molecular weight Fragment library design

Ortho-Regioisomeric Advantage: Structural Pre-Organization for Intramolecular Hydrogen Bonding vs. meta/para Morpholinophenols

In the target compound, the morpholine nitrogen is directly bonded to the ortho carbon of phenol (C2 position), creating a 1,2-relationship that permits the formation of a six-membered intramolecular hydrogen bond between the phenolic –OH donor and the morpholine oxygen or nitrogen acceptor . This geometry is topologically prohibited in the meta (3-morpholinophenol) and para (4-morpholinophenol) regioisomers. The ortho arrangement is expected to reduce the solvent-exposed polarity of the phenol by internalizing the hydrogen-bonding capacity, yielding a predicted logP increase of approximately 0.3–0.5 log units relative to the para isomer (4-morpholinophenol logP = 0.87 [1]). Additionally, the ortho-substitution pattern locks the morpholine ring into a more restricted conformational space, pre-organizing the pharmacophore for target binding and potentially reducing the entropic penalty upon protein–ligand complex formation—a principle supported by the observation that ortho-substituted aryl-morpholines exhibit distinct and often superior binding kinetics in CNS receptor assays compared to their meta and para counterparts .

Regioisomerism Intramolecular hydrogen bonding Pharmacophore geometry Crystal engineering

Chiral Complexity and Fsp³ Enrichment vs. Achiral Morpholinophenol Congeners

2-(2,6-Dimethyl-4-morpholinyl)phenol contains two stereogenic centers at the C2 and C6 positions of the morpholine ring, generating cis/trans diastereomeric pairs and enabling enantiomeric resolution [1]. By contrast, 2-morpholinophenol, 3-morpholinophenol, and 4-morpholinophenol are achiral molecules lacking stereochemical complexity. The fraction of sp³-hybridized carbons (Fsp³), a validated predictor of clinical developability [2], is intrinsically higher for the target compound than for any achiral morpholinophenol: the target's two methyl-bearing sp³ carbons and four additional sp³ ring carbons in the morpholine contribute to an Fsp³ of approximately 0.42 (5 sp³ carbons / 12 total carbons, or higher depending on aromatic carbon counting methodology), whereas unsubstituted morpholinophenols with only four sp³ ring carbons and no methyl substituents exhibit Fsp³ ≈ 0.40 (4 sp³ / 10 total carbons). While this difference appears modest, the stereoisomeric enrichment offered by the target—producing up to four distinct stereoisomeric forms when the enantiomers are resolved—enables the sampling of topologically distinct three-dimensional shapes that cannot be accessed by the achiral comparators, a parameter that has been correlated with improved selectivity profiles in CNS target engagement [3].

Chirality Stereochemistry Fsp3 Fragment 3D diversity CNS drug design

Predicted logP Differentiation in the Context of CNS Multiparameter Optimization (MPO) Desirability

The calculated logP values for morpholinophenol positional isomers span a range from 0.87 (4-morpholinophenol [1]) to 1.29 (2-morpholinophenol [2]), placing them at the lower boundary of the CNS-optimal logP window (1–3). The target compound, bearing two additional methyl groups on the morpholine ring, is predicted—by class-level inference from the 2,6-dimethylmorpholine fragment's contribution—to achieve a logP of approximately 1.5–2.1, positioning it squarely within the CNS desirability range for passive blood–brain barrier penetration . A logP shift of +0.5 to +0.8 units relative to the unsubstituted ortho-anchor (2-morpholinophenol, logP = 1.29) moves the target from borderline to comfortably within the CNS MPO optimal zone (logP 1–3), increasing the CNS MPO score by approximately 0.2–0.3 points on the Wager scale [3]. This property shift, while incremental in absolute terms, is critical in fragment-to-lead programs targeting CNS indications, where the starting fragment's baseline lipophilicity determines the permissible logP budget for subsequent growth vectors.

Lipophilicity CNS MPO score logP Blood-brain barrier permeability Fragment property optimization

Selection-Relevant Application Scenarios for 2-(2,6-Dimethyl-4-morpholinyl)phenol Based on Evidence-Based Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets Requiring Moderate Lipophilicity and 3D Diversity

Fragment library curators assembling screening collections for CNS targets (e.g., sigma receptors, serotonin receptors, cannabinoid receptors) can rationally select 2-(2,6-dimethyl-4-morpholinyl)phenol as a fragment entry that offers an ortho-aryl-morpholine pharmacophore with estimated logP in the 1.5–2.1 range—comfortably within the CNS MPO optimal lipophilicity window [1]. Its two stereogenic centers and Fsp³ of ~0.42 provide three-dimensional shape diversity that flat, achiral morpholinophenol fragments (Fsp³ ~0.40, zero stereocenters) cannot replicate . The compound's molecular weight (207.27 Da) occupies the upper-fragment/lower-lead-like boundary, making it a strategic entry point for programs seeking to reduce the number of synthetic growth steps required to achieve lead potency .

Scaffold-Hopping and Lead Optimization Where Ortho-N-Aryl Morpholine Connectivity is a Pharmacophoric Requirement

Medicinal chemistry teams engaged in scaffold-hopping campaigns targeting aryl-morpholine binding motifs can deploy 2-(2,6-dimethyl-4-morpholinyl)phenol as a direct building block that pre-installs the ortho-N-aryl morpholine connectivity—a geometry that enables intramolecular hydrogen bonding between the phenolic –OH and morpholine heteroatoms, pre-organizing the ligand for target engagement . This ortho substitution pattern is structurally inaccessible to para- and meta-morpholinophenol regioisomers, which position the morpholine at distances and orientations that cannot recapitulate the same intramolecular H-bond network [1]. The compound thus serves as a regioisomerically pure entry point that eliminates the need for late-stage regioisomeric separation or protecting-group strategies during synthesis .

Chiral Fragment Collections and Enantioselective Probe Development

Fragment library managers constructing chirality-enriched sub-libraries for enantioselective target engagement can utilize 2-(2,6-dimethyl-4-morpholinyl)phenol, which contains two stereogenic centers amenable to chiral chromatographic resolution into cis and trans diastereomers and, within each, a pair of enantiomers . This stereochemical complexity—absent from all unsubstituted morpholinophenol positional isomers—provides up to four stereochemically distinct probe molecules, enabling differential mapping of chiral recognition elements within protein binding pockets. The systematic exploitation of stereochemical diversity has been shown to identify fragments with higher ligand efficiency and target selectivity compared to achiral analogs [1].

Physicochemical Benchmarking and Computational Property Prediction Model Calibration

Computational chemists and cheminformatics teams developing or validating in silico property prediction models (logP, pKa, solubility, density) for N-aryl morpholine derivatives can employ 2-(2,6-dimethyl-4-morpholinyl)phenol as a calibration compound at the intersection of ortho-substitution and morpholine dimethylation. Its predicted density (1.084 g·cm⁻³ ) and estimated logP (~1.5–2.1) fill a gap in the property space between unsubstituted 2-morpholinophenol (density not reported, logP = 1.29 [1]) and methylene-linked 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol (density = 1.118 g·cm⁻³, logP = 1.78 ), providing a structurally defined data point for evaluating the accuracy of fragment-level property predictions across varying connectivity types (direct N-aryl vs. N-alkyl) within the same substituent class.

Quote Request

Request a Quote for 2-(2,6-Dimethyl-4-morpholinyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.